molecular formula C10H17ClN4O B6275189 N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride CAS No. 2089277-09-6

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride

Cat. No.: B6275189
CAS No.: 2089277-09-6
M. Wt: 244.7
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Description

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry. Piperidine is a six-membered heterocyclic amine, while pyrazole is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential pharmacological applications and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride typically involves the formation of the piperidine and pyrazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring. The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, such as palladium or rhodium, to facilitate hydrogenation and other key reactions. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or catalytic hydrogenation for reduction. Substitution reactions often involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings can bind to active sites, modulating the activity of these targets. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazole derivatives, such as:

Uniqueness

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride is unique due to its specific combination of piperidine and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

2089277-09-6

Molecular Formula

C10H17ClN4O

Molecular Weight

244.7

Purity

95

Origin of Product

United States

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